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Compound of Interest

Compound Name: 2-Bromo-3-methoxypyridine

Cat. No.: B021398

This guide provides a detailed spectroscopic analysis of 2-Bromo-3-methoxypyridine, a key
building block in pharmaceutical and agrochemical research. For a comprehensive
understanding of its structural features, this guide presents a comparative analysis with related
pyridine derivatives: 2-chloro-3-methoxypyridine, 2-bromo-5-methoxypyridine, and 3-
methoxypyridine. The data presented herein, including Nuclear Magnetic Resonance (NMR),
Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), offers
researchers, scientists, and drug development professionals a valuable resource for compound
identification, characterization, and quality control.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-Bromo-3-methoxypyridine
and its structural analogs.

Table 1: *H NMR Spectroscopic Data (400 MHz, CDCIs)
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Compoun 6 3-H 0 4-H 6 5-H 6 6-H 0 -OCHs 3 (H2)
z

d (ppm) (ppm) (ppm) (ppm) (ppm)
2-Bromo-3- Ja,s = 8.0,
methoxypy - 7.12 (dd) 7.21 (dd) 7.97 (dd) 3.90 (s) Js,6 = 4.8,
ridine Jas=1.6
2-Chloro-3- Ja,s = 7.8,
methoxypy - 7.24 (dd) 7.29 (dd) 8.05 (dd) 3.93 (s) Js,6 = 4.7,
ridine Ja,e=1.5
2-Bromo-5-

Js3,4 = 8.8,
methoxypy  7.42 (d) 7.15 (dd) - 8.19 (d) 3.84 (s)
. Ja,e=2.8
ridine

J2,4 = 1.4,
3_

J2,6 = 0.7,
Methoxypy 8.32 (d) 7.36 (M) 7.32 (m) 8.19 (dd) 3.84 (s) Jes =86
ridine e TE

Js,6 = 4.7

« 13 1

Compoun oC-2 0C-3 0C-4 0 C-5 0 C-6 0 -OCHs
d (Ppm) (ppm) (ppm) (Ppm) (Ppm) (Ppm)
2-Bromo-3-
methoxypy 142.4 155.1 122.8 128.4 150.3 56.5
ridine
2-Chloro-3-
methoxypy  146.9 154.2 123.5 121.8 145.8 56.4
ridine
2-Bromo-5-
methoxypy 141.8 123.1 140.2 155.9 148.1 55.8
ridine
3_
Methoxypy 142.1 155.8 120.8 123.7 146.9 55.4
ridine
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Table 3: FT-IR Spectroscopic Data (cm~?)

V(C'H) V(C=C)!

Compound . v(C-0-C) v(C-Br) v(C-Cl)
aromatic v(C=N)

2-Bromo-3-

methoxypyridi  ~3060 1556, 1410 1076, 1049 ~788

ne

2-Chloro-3-

methoxypyridi  ~3070 ~1560, 1415 ~1080, 1050 ~800

ne

2-Bromo-5-

methoxypyridi  ~3050 ~1570, 1460 ~1280, 1030 ~780

ne

3-

Methoxypyridi  ~3040 ~1580, 1470 ~1290, 1040

ne

Table 4: Mass Spectrometry Data (Electron lonization)
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Molecular
Molecular . Key Fragment
Compound Weight (g/mol  [M]* (m/z)
Formula ) lons (m/z)
158/160 ([M-
2-Bromo-3- CHOJ%), 146/148
o CsHeBrNO 188.02 187/189
methoxypyridine (IM-CHs-CQJ"),
108 ([M-Br]*+), 78
114/116 ([M-
2-Chloro-3- CHOJ%), 102/104
N CsHsCINO 143.57 143/145
methoxypyridine (IM-CHs-COJ*),
108 ([M-CI1*), 78
159/161 ([M-
2-Bromo-5-
o CsHeBrNO 188.02 187/189 CQJ"), 108 ([M-
methoxypyridine
Br]+), 78
3 94 ([M-CHs]*),
CsH7NO 109.13 109 80 ([M-CHQ]%),

Methoxypyridine
Py 66, 52

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of
deuterated chloroform (CDCls) containing 0.03% v/v tetramethylsilane (TMS) as an internal
standard. Transfer the solution to a 5 mm NMR tube.

e 'H NMR Spectroscopy:
o Acquire the spectrum on a 400 MHz spectrometer.
o Set the spectral width to approximately 16 ppm.

o Use a 30-degree pulse angle with a relaxation delay of 1 second.
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o Acquire 16-32 scans for a good signal-to-noise ratio.

o Process the data with an exponential window function (line broadening of 0.3 Hz) before
Fourier transformation.

o Reference the spectrum to the TMS signal at 0.00 ppm.

e 13C NMR Spectroscopy:
o Acquire the spectrum on a 100 MHz spectrometer with proton decoupling.
o Set the spectral width to approximately 240 ppm.
o Use a 45-degree pulse angle with a relaxation delay of 2 seconds.
o Acquire 1024-2048 scans.

o Process the data with an exponential window function (line broadening of 1.0 Hz) before
Fourier transformation.

o Reference the spectrum to the solvent signal of CDCls at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is
recommended. Place a small amount of the solid sample directly onto the ATR crystal. For
liquid samples, a thin film can be prepared by placing a drop of the liquid between two
potassium bromide (KBr) plates.

o Data Acquisition:

[e]

Record the spectrum using an FT-IR spectrometer.

o

Collect data in the range of 4000-400 cm™1.

[¢]

Perform 16-32 scans to improve the signal-to-noise ratio.

[¢]

Collect a background spectrum of the empty ATR crystal or KBr plates prior to sample
analysis and subtract it from the sample spectrum.
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Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of the compound (approximately 1 mg/mL in
methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas
chromatograph (GC-MS) for volatile compounds.

« lonization: Use Electron lonization (El) at 70 eV.

e Mass Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and significant
fragment ions.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure. The presence of bromine or chlorine isotopes (e.g., 7°Br/81Br, 3>CI/3’Cl)
will result in characteristic isotopic patterns for ions containing these atoms.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for a comprehensive spectroscopic
analysis of a small organic molecule.
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 To cite this document: BenchChem. [A Comprehensive Spectroscopic Analysis of 2-Bromo-
3-methoxypyridine: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b021398#comprehensive-spectroscopic-analysis-of-2-
bromo-3-methoxypyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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